molecular formula C19H19N3O5 B13104927 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid CAS No. 848029-08-3

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid

Cat. No.: B13104927
CAS No.: 848029-08-3
M. Wt: 369.4 g/mol
InChI Key: HMXOIDYLHTUBGQ-UHFFFAOYSA-N
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Description

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid is a complex organic compound with a unique structure that combines a pyrido[2,3-D]pyrimidine core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-D]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and the biological system being studied. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid is unique due to its combination of a pyrido[2,3-D]pyrimidine core with a benzoic acid moiety

Properties

CAS No.

848029-08-3

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

4-(6-acetyl-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-5-yl)benzoic acid

InChI

InChI=1S/C19H19N3O5/c1-9-13(10(2)23)14(11-5-7-12(8-6-11)18(25)26)15-16(20-9)21(3)19(27)22(4)17(15)24/h5-8,14,20H,1-4H3,(H,25,26)

InChI Key

HMXOIDYLHTUBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)O)C(=O)C

Origin of Product

United States

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